1-Methyl-4-[(thiophene-2-carbonyl)-amino]-1H-imidazole-2-carboxylic acid
Description
1-Methyl-4-[(thiophene-2-carbonyl)-amino]-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with a methyl group at position 1, a thiophene-2-carbonyl-amino moiety at position 4, and a carboxylic acid group at position 2. The compound is commercially available as a research chemical (e.g., Santa Cruz Biotechnology, CymitQuimica) but lacks extensive published biological or physicochemical data in the provided evidence .
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(thiophene-2-carbonylamino)imidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-13-5-7(11-8(13)10(15)16)12-9(14)6-3-2-4-17-6/h2-5H,1H3,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVFSBFECHKKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)O)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159151 | |
| Record name | 1-Methyl-4-[(2-thienylcarbonyl)amino]-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-76-0 | |
| Record name | 1-Methyl-4-[(2-thienylcarbonyl)amino]-1H-imidazole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-[(2-thienylcarbonyl)amino]-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Methyl-4-[(thiophene-2-carbonyl)-amino]-1H-imidazole-2-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: Starting with a precursor such as glyoxal, ammonia, and formaldehyde, the imidazole ring is formed through a cyclization reaction.
Introduction of the Methyl Group: Methylation of the imidazole ring can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Thiophene Moiety: The thiophene-2-carbonyl group is introduced via an acylation reaction using thiophene-2-carbonyl chloride and a suitable base.
Final Coupling: The final step involves coupling the thiophene-2-carbonyl group with the amino group on the imidazole ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Methyl-4-[(thiophene-2-carbonyl)-amino]-1H-imidazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4).
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other substituents using reagents like halogens or alkylating agents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the thiophene ring can be functionalized with various aryl or vinyl groups using palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the thiophene or imidazole rings.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-4-[(thiophene-2-carbonyl)-amino]-1H-imidazole-2-carboxylic acid has potential applications in drug development, particularly as an intermediate in the synthesis of biologically active compounds. Its imidazole ring is known for its role in various pharmacological activities, including:
- Antimicrobial Activity : Compounds containing imidazole structures have shown efficacy against a range of bacteria and fungi. Research indicates that derivatives of this compound may enhance antimicrobial properties through modifications to the thiophene group .
- Anticancer Properties : Studies have suggested that imidazole derivatives can inhibit tumor growth by interfering with cancer cell metabolism and signaling pathways. The incorporation of thiophene may further improve selectivity towards cancer cells .
Material Science
The compound's unique structure allows for potential applications in material science, particularly in the development of:
- Conductive Polymers : The presence of thiophene suggests potential use in organic electronics and photovoltaic devices. Research on similar compounds indicates that they can enhance electrical conductivity when incorporated into polymer matrices .
- Sensors : Due to its chemical reactivity and stability, this compound could be explored for use in chemical sensors, particularly for detecting environmental pollutants or biological markers .
Proteomics Research
In proteomics, this compound is utilized as a reagent for:
- Labeling Proteins : The compound can be employed to label proteins for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex mixtures .
- Studying Protein Interactions : Its ability to form stable complexes with proteins makes it suitable for studying protein-ligand interactions, which is crucial for understanding biological processes and drug design .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial properties of various imidazole derivatives, including those similar to this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiophene moiety could enhance efficacy.
Case Study 2: Conductive Polymer Development
Research conducted at a leading university explored the incorporation of imidazole compounds into conductive polymers for organic solar cells. The findings demonstrated improved charge transport properties when using derivatives of this compound, highlighting its potential in renewable energy technologies.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(thiophene-2-carbonyl)-amino]-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, facilitating catalytic processes in biological systems. The thiophene moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazole Family
a. 1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid ()
- Key Differences: Replaces the thiophene-carbonyl-amino group with a trifluoromethyl (-CF₃) substituent.
- Implications: Electron-Withdrawing Effect: The -CF₃ group enhances lipophilicity and metabolic stability compared to the thiophene-carbonyl-amino group, which may offer π-π stacking interactions.
b. 1-Methyl-1H-imidazole-4-sulfonamide ()
- Key Differences: Features a sulfonamide group (-SO₂NH₂) at position 4 instead of the thiophene-carbonyl-amino group.
- Implications :
- Solubility : Sulfonamide increases polarity and water solubility relative to the thiophene-carbonyl group.
- Bioactivity : Sulfonamides are common in antimicrobial agents, suggesting divergent therapeutic applications compared to the target compound.
Pyrrole-Based Analogues
1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)amino]-1H-pyrrole-2-carboxylic acid ()
- Key Differences : Replaces the imidazole core with a pyrrole ring.
- Implications :
- Aromaticity and Reactivity : Pyrrole’s lower aromatic stability compared to imidazole may alter redox properties and electronic interactions.
- Hydrogen Bonding : The absence of imidazole’s second nitrogen reduces hydrogen-bond acceptor capacity.
Thiophene-Containing Analogues
2-[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetic acid ()
- Key Differences: Incorporates a phenoxy-acetic acid backbone with a thiophene-carbonyl group.
- Implications: Bulk and Solubility: The phenyl ring increases molecular weight and hydrophobicity, while the acetic acid group enhances solubility. Target Specificity: Phenoxy-acetic acid derivatives are associated with herbicide activity (e.g., auxin mimics), suggesting different applications than the imidazole-based target compound.
Thione-Functionalized Analogues
Comparative Data Table
Biological Activity
1-Methyl-4-[(thiophene-2-carbonyl)-amino]-1H-imidazole-2-carboxylic acid (CAS Number: 886496-76-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 251.27 g/mol. Key physical properties include:
- Density : 1.5 ± 0.1 g/cm³
- LogP : -0.47
- Melting Point : Not available
- Boiling Point : Not available
Antiviral Properties
Recent studies have highlighted the antiviral potential of imidazole derivatives, including compounds similar to this compound. For instance, derivatives have shown significant inhibitory activity against orthopoxviruses, with selectivity indices indicating their effectiveness in targeting viral replication pathways .
Antioxidant Activity
Compounds containing imidazole rings have been noted for their antioxidant properties. Research indicates that these compounds can exhibit free radical scavenging activity comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) . The antioxidant capacity is crucial for mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
Imidazole derivatives have also been investigated for their anti-inflammatory activities. Compounds similar to this compound have shown potential in inhibiting pro-inflammatory cytokines and pathways, suggesting a role in treating inflammatory conditions .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methyl-4-[(thiophene-2-carbonyl)-amino]-1H-imidazole-2-carboxylic acid?
- Methodological Answer : The synthesis involves two key steps: (1) Formation of the imidazole core and (2) Introduction of the thiophene-2-carbonyl-amino group.
- Step 1 : Construct the 1-methylimidazole-2-carboxylic acid backbone via electrophilic substitution, using carbobenzoxy chloride on N-methylimidazole followed by hydrogenation to remove protecting groups .
- Step 2 : Introduce the thiophene-2-carbonyl-amino moiety through reductive amination. Thiophene-2-carbaldehyde can react with the amine group on the imidazole ring under catalytic hydrogenation or using sodium cyanoborohydride in a methanol/acetic acid solvent system .
- Purification : Flash column chromatography (e.g., dichloromethane/methanol gradients) or recrystallization (water/methanol) is recommended for isolating the final product .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR to verify substituent positions (e.g., thiophene carbonyl at δ ~165 ppm, imidazole protons at δ 7.0–7.5 ppm) .
- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm), amide (C=O stretch ~1650 cm), and thiophene (C-S stretch ~700 cm) functionalities .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z calculated for ) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the amide bond or decarboxylation of the carboxylic acid group .
- Solvent Compatibility : Avoid strongly basic or acidic conditions; use neutral buffers (e.g., PBS) for biological assays. Stability in DMSO (up to 6 months at –20°C) has been reported for analogous imidazole derivatives .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to targets (e.g., tubulin for anticancer activity). The thiophene carbonyl group may engage in π-π stacking with aromatic residues, while the carboxylic acid participates in hydrogen bonding .
- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-protein complexes. Focus on RMSD values (<2 Å indicates stable binding) .
Q. What strategies address low yield during the amide coupling step?
- Methodological Answer :
- Catalyst Optimization : Use HATU or EDCI/HOBt coupling reagents in DMF to enhance amide bond formation efficiency .
- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 1:1). If unreacted amine persists, increase equivalents of thiophene-2-carboxylic acid chloride (1.2–1.5 eq) .
- Byproduct Mitigation : Add molecular sieves to absorb HCl generated during acyl chloride reactions, minimizing side reactions .
Q. How do structural modifications impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing thiophene with furan or varying methyl groups) and evaluate IC values in enzyme inhibition assays. For example, thiophene’s electron-rich structure enhances binding affinity to hydrophobic enzyme pockets compared to phenyl groups .
- Pharmacophore Mapping : Identify critical moieties (e.g., carboxylic acid for solubility, thiophene for target engagement) using QSAR models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
